molecular formula C13H14O2 B11807653 (4-Ethylfuran-2-yl)(phenyl)methanol

(4-Ethylfuran-2-yl)(phenyl)methanol

Cat. No.: B11807653
M. Wt: 202.25 g/mol
InChI Key: OMJTWPPIMPQPNS-UHFFFAOYSA-N
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Description

(4-Ethylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14O2 It is characterized by the presence of a furan ring substituted with an ethyl group at the 4-position and a phenylmethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-ethylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the furan ring acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The reaction is usually carried out under mild conditions, with the use of a base such as sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimization for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction kinetics, as well as the use of more robust catalysts to withstand the rigors of industrial production.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of (4-Ethylfuran-2-yl)(phenyl)ketone.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(4-Ethylfuran-2-yl)(phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying the interactions of furan-containing compounds with biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (4-Methylfuran-2-yl)(phenyl)methanol
  • (4-Propylfuran-2-yl)(phenyl)methanol
  • (4-Butylfuran-2-yl)(phenyl)methanol

Comparison: (4-Ethylfuran-2-yl)(phenyl)methanol is unique due to the presence of the ethyl group, which imparts distinct steric and electronic properties compared to its methyl, propyl, and butyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4-ethylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C13H14O2/c1-2-10-8-12(15-9-10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3

InChI Key

OMJTWPPIMPQPNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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